N1-Ethylethanebis(thioamide)
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Overview
Description
N1-Ethylethanebis(thioamide) is a compound belonging to the class of thioamides, which are sulfur analogs of amides. Thioamides are characterized by the substitution of the oxygen atom in the carbonyl group with a sulfur atom, resulting in altered nucleophilicity and hydrogen bonding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Ethylethanebis(thioamide) can be synthesized through several methods. One common approach involves the reaction of ethylamine with carbon disulfide, followed by the addition of a suitable oxidizing agent. Another method includes the use of Lawesson’s reagent, which facilitates the conversion of carbonyl compounds to thioamides under mild conditions .
Industrial Production Methods: Industrial production of N1-Ethylethanebis(thioamide) typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N1-Ethylethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of N1-Ethylethanebis(thioamide) can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N1-Ethylethanebis(thioamide) has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of heterocycles and other complex molecules.
Biology: Thioamides, including N1-Ethylethanebis(thioamide), are used as probes to study protein folding and dynamics.
Medicine: Thioamides are known for their therapeutic potential.
Industry: The compound is employed in the production of materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N1-Ethylethanebis(thioamide) involves its interaction with specific molecular targets. In biological systems, thioamides can form covalent adducts with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the bactericidal effect . Additionally, thioamides can interfere with thyroid hormone synthesis by inhibiting thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin .
Comparison with Similar Compounds
Propylthiouracil: Used in the treatment of hyperthyroidism.
Thiamazole: Another antithyroid drug with similar properties.
Ethionamide: Used in the treatment of tuberculosis.
Prothionamide: Similar to ethionamide, used for tuberculosis treatment.
Uniqueness: N1-Ethylethanebis(thioamide) stands out due to its specific structural features and reactivity. The presence of the ethyl group enhances its lipophilicity and potential for membrane permeability. Its unique reactivity profile makes it a valuable tool in synthetic chemistry and a promising candidate for drug development .
Properties
IUPAC Name |
N'-ethylethanedithioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S2/c1-2-6-4(8)3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOQTNIHPIGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506830 |
Source
|
Record name | N~1~-Ethylethanebis(thioamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10197-39-4 |
Source
|
Record name | N~1~-Ethylethanebis(thioamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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